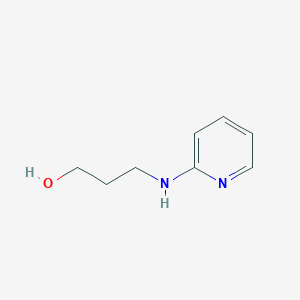

2-(3-Hydroxypropyl)aminopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTQBQLTBUGHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464994 | |

| Record name | 2-(3-Hydroxypropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19068-80-5 | |

| Record name | 2-(3-Hydroxypropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Hydroxypropyl)aminopyridine chemical properties"

Bifunctional Building Block for Medicinal Chemistry & Linkerology [1]

Executive Summary

2-(3-Hydroxypropyl)aminopyridine (CAS: 19068-80-5) is a versatile bifunctional intermediate extensively utilized in drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.[1] Structurally, it features a pyridine ring substituted at the 2-position with a secondary amine linked to a primary alcohol via a propyl spacer.[1]

This unique architecture provides three distinct vectors for chemical modification:

-

The Pyridine Nitrogen: A basic site for protonation or metal coordination.[1]

-

The Secondary Amine: A stable linkage that modulates the electron density of the pyridine ring.[1]

-

The Primary Alcohol: A reactive handle for further derivatization (e.g., conversion to halides, tosylates, or oxidation to aldehydes).[1]

This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles required for the effective utilization of this compound in high-stakes research environments.[1]

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models suitable for experimental planning.

| Property | Value / Description | Source/Notes |

| IUPAC Name | 3-(Pyridin-2-ylamino)propan-1-ol | Official Nomenclature |

| CAS Number | 19068-80-5 | Primary Identifier |

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Viscous yellow oil to low-melting solid | Tendency to darken on air exposure |

| Boiling Point | 175–185 °C @ 5 Torr | High vacuum distillation required |

| Density | ~1.147 g/cm³ | Predicted |

| pKa (Pyridine N) | 6.9 – 7.1 (Estimated) | More basic than pyridine (5.[1][2][3][4]2) due to amino donor effect |

| pKa (Alcohol) | ~15.5 | Typical primary alcohol |

| LogP | 0.6 – 0.9 | Moderate lipophilicity; water soluble |

| Solubility | High: Ethanol, DMSO, DCM, dilute acidModerate: Water, Ether |

Synthesis & Manufacturing

The most robust route to 2-(3-Hydroxypropyl)aminopyridine utilizes a Nucleophilic Aromatic Substitution (SₙAr) .[1] Unlike electrophilic substitution, this reaction is driven by the electron-deficiency of the pyridine ring, activated by the electronegative halogen at the 2-position.[1]

Reaction Mechanism (SₙAr)

The reaction proceeds via an addition-elimination mechanism.[1] The amine nucleophile attacks the C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group.[1]

Figure 1: SₙAr mechanism for the synthesis of 2-(3-Hydroxypropyl)aminopyridine.

Validated Experimental Protocol

Objective: Synthesis of 10g of 2-(3-Hydroxypropyl)aminopyridine.

Reagents:

-

3-Amino-1-propanol (3.0 - 5.0 eq) Note: Excess amine acts as both solvent and acid scavenger.[1]

-

Base (Optional): K₂CO₃ (1.5 eq) if reducing amine equivalents.[1]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition: Add 2-chloropyridine (11.3 g, 100 mmol) and 3-amino-1-propanol (22.5 g, 300 mmol). Solvent is not strictly necessary if running neat, but n-Butanol can be used to control temperature.[1]

-

Reaction: Heat the mixture to 120–130 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]

-

Workup:

-

Purification:

Chemical Reactivity Profile

This molecule is a "chemical chameleon," offering distinct reactivity patterns based on pH and reagents.[1]

Figure 2: Reactivity map highlighting the three functional vectors.

Key Mechanistic Insights[1]

-

Competing Nucleophiles: In alkylation reactions, the pyridine nitrogen is often more nucleophilic than the secondary amine due to the steric bulk of the propyl chain and the resonance delocalization of the amine lone pair into the ring. However, the primary alcohol is the most nucleophilic site for acylation or sulfonylation under standard conditions.

-

Protecting Group Strategy: If modification of the secondary amine is required, the alcohol should be protected first (e.g., as a TBDMS ether).[1] Conversely, the pyridine ring is stable to most oxidation conditions used to convert the alcohol to an aldehyde.

Applications in Drug Discovery[1][6]

Linkerology in PROTACs

2-(3-Hydroxypropyl)aminopyridine serves as an ideal "anchor" for E3 ligase ligands (e.g., Cereblon or VHL binders).[1]

-

Role: The pyridine ring can mimic aromatic residues in the binding pocket, while the propyl-hydroxyl chain acts as a variable-length spacer.[1]

-

Workflow: The alcohol is typically converted to a leaving group (Tosylate/Mesylate) and then displaced by the E3 ligand or the Warhead, creating a defined spatial separation.

Kinase Inhibitor Scaffolds

The 2-aminopyridine motif is a privileged scaffold in kinase inhibition (mimicking the adenine ring of ATP).[1]

-

H-Bonding: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic NH donates a hydrogen bond.[1]

-

Solubility: The hydroxypropyl tail extends into the solvent-exposed region, improving the overall water solubility and pharmacokinetic (PK) profile of the inhibitor.[1]

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Acute Toxicity | Category 3 | Toxic if swallowed or in contact with skin.[1][6] |

| Skin Irritation | Category 2 | Causes skin irritation.[1][7][8] |

| Eye Irritation | Category 2A | Causes serious eye irritation.[1][6] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of vapors during heating.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic and may darken (oxidize) upon prolonged exposure to air.[1]

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]

References

-

Synthesis & Applications: Journal of Medicinal Chemistry, 2005 , 48(3), 926–934.[1] [1]

-

Aminopyridine Reactivity: Chemical Communications, 2022 , 58, 343-382.[1]

-

pKa Data: Organic Chemistry Data, Evans pKa Table (Pyridine derivatives).

-

Safety Data: PubChem Compound Summary for CAS 19068-80-5. [1]

Sources

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 5. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

Synthesis of 2-(3-Hydroxypropyl)aminopyridine: A Technical Guide

Executive Summary

2-(3-Hydroxypropyl)aminopyridine (also known as 3-(pyridin-2-ylamino)propan-1-ol) is a critical bifunctional building block in medicinal chemistry.[1] It serves as a pharmacophore scaffold in the development of thrombin inhibitors (e.g., Dabigatran etexilate intermediates) and various kinase inhibitors.

This guide details two distinct synthetic pathways:

-

Method A (Direct Nucleophilic Aromatic Substitution): The preferred route for small-to-medium scale research, utilizing 2-fluoropyridine for high reactivity and purity.[1]

-

Method B (Michael Addition-Reduction): A cost-effective route for industrial scale-up, avoiding expensive halogenated precursors.[1]

Retrosynthetic Analysis

The structural disconnection of the target molecule reveals two primary logical precursors. The choice of pathway depends on material cost versus step-count efficiency.[1]

Method A: Direct SnAr (Recommended for Research)

This method utilizes the high electrophilicity of 2-fluoropyridine to facilitate substitution under mild conditions.[1] While 2-chloropyridine is cheaper, it requires significantly higher temperatures (

Reaction Scheme

The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the fluoride ion.

Experimental Protocol

Reagents:

-

3-Amino-1-propanol (2.5 equiv) - Excess acts as base and solvent co-factor.[1]

-

Base: DIPEA or K2CO3 (Optional if amine excess is used, but K2CO3 is recommended to scavenge HF).

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][4]

-

Charging: Add 2-fluoropyridine (1.7 mmol, ~165 mg) and DMSO (3 mL).

-

Addition: Add 3-amino-1-propanol (4.25 mmol, 0.32 mL) dropwise at room temperature.

-

Reaction: Heat the mixture to 90°C in an oil bath. Stir for 12–16 hours.[1]

-

Monitoring: Check via TLC (DCM:MeOH 9:1) or LC-MS.[1] The starting fluoride should be consumed completely.

-

-

Workup:

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Yield Expectation: 85–95% Physical State: Pale yellow viscous oil or low-melting solid.[1]

Method B: Michael Addition-Reduction (Scale-Up Route)[1]

For kilogram-scale synthesis, 2-fluoropyridine is cost-prohibitive.[1] This route uses the commodity chemical 2-aminopyridine .[1][6][7]

Workflow Overview

-

Michael Addition: 2-Aminopyridine reacts with Ethyl Acrylate to form the ester intermediate.[1]

-

Reduction: The ester is reduced to the alcohol using Lithium Aluminum Hydride (

).

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[1]

-

Reactants: Mix 2-aminopyridine (100 g) and Absolute Ethanol (100 mL).

-

Addition: Add Ethyl Acrylate (113 mL) and a catalytic amount of Trifluoromethanesulfonic acid (or Acetic Acid/Reflux).

-

Reflux: Heat to reflux (approx. 80-100°C internal temp) for 16–20 hours under

. -

Isolation: Concentrate under reduced pressure. Recrystallize from Petroleum Ether/Ethyl Acetate to obtain white laminar crystals.[1]

-

Yield: ~83%

-

Purity: >99% (HPLC)

-

Step 2: Reduction to Target Alcohol

-

Setup: Dry THF (Tetrahydrofuran) in a 3-neck flask under Nitrogen at 0°C.

-

Reagent: Add

(1.5 equiv) carefully (exothermic). -

Addition: Dissolve the ester from Step 1 in THF and add dropwise to the hydride suspension.

-

Quench: After 4 hours at RT, quench using the Fieser method (Water, 15% NaOH, Water).

-

Filtration: Filter the aluminum salts through a Celite pad.

-

Concentration: Evaporate solvent to yield the target 2-(3-Hydroxypropyl)aminopyridine .

Characterization & Quality Control

Analytical Data Profile

Verify the product using the following expected signals.

| Technique | Expected Signals / Parameters |

| 1H NMR (400 MHz, CDCl3) | |

| MS (ESI) | |

| Appearance | Clear to pale yellow oil; may crystallize upon standing at -20°C. |

Comparative Method Analysis

| Feature | Method A (SnAr) | Method B (Michael-Red) |

| Reagent Cost | High (Fluoro-pyridine) | Low (Aminopyridine) |

| Step Count | 1 Step | 2 Steps |

| Atom Economy | High | Moderate (Ester waste) |

| Scalability | < 100g | > 1 kg |

| Key Hazard | HF generation (trace) |

References

-

SnAr Reactions of 2-Fluoropyridine

- Catalytic Concerted SnAr Reactions of Fluoroarenes. Journal of the American Chemical Society. (Demonstrates high reactivity of 2-fluoropyridine with amino-alcohols).

-

Michael Addition Route (Dabigatran Intermediate)

-

General Pyridine Amination

-

Target Compound Pharmacophore

Sources

- 1. 1-(3-Aminopropyl)silatrane | C9H20N2O3Si | CID 205377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. HU228172B1 - Pharmacologically active pyridine derivatives and their preparation - Google Patents [patents.google.com]

- 6. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-(3-Hydroxypropyl)aminopyridine (CAS 19068-80-5)

Executive Summary

2-(3-Hydroxypropyl)aminopyridine (CAS 19068-80-5) is a bifunctional heterocyclic building block characterized by a pyridine ring substituted at the 2-position with a 3-hydroxypropylamino chain. This structure serves as a critical "linker" scaffold in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors, where the propyl chain provides optimal spatial separation between the warhead and the E3 ligase ligand. Additionally, the compound functions as a bidentate N,O-donor ligand in coordination chemistry and a precursor for fused bicyclic systems such as imidazo[1,2-a]pyridines.

Part 1: Chemical Profile & Physicochemical Properties

The following data summarizes the core physical characteristics of the compound. Researchers should note the boiling point and density for process scaling.

| Property | Value | Notes |

| CAS Number | 19068-80-5 | |

| IUPAC Name | 3-(Pyridin-2-ylamino)propan-1-ol | Synonyms: 2-(3-Hydroxypropylamino)pyridine |

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Pale yellow to colorless liquid | May darken upon oxidation/storage |

| Boiling Point | 175–185 °C @ 5 Torr | High boiling point requires vacuum distillation |

| Density | 1.147 ± 0.06 g/cm³ | Denser than water |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Moderate water solubility due to -OH and Py-N |

| pKa (Calculated) | ~6.8 (Pyridine N), ~16 (Alcohol OH) | Pyridine nitrogen is the primary basic site |

Part 2: Synthetic Methodology

Expert Insight: The synthesis of CAS 19068-80-5 relies on a Nucleophilic Aromatic Substitution (SₙAr). While 2-fluoropyridine is more reactive, 2-chloropyridine is the preferred industrial starting material due to cost-efficiency. The reaction requires thermal activation because the pyridine ring is electron-deficient but not highly activated without additional electron-withdrawing groups (like -NO₂).

Protocol: SₙAr Amination of 2-Chloropyridine

Reaction Scale: 100 mmol basis

Reagents:

-

2-Chloropyridine (11.36 g, 100 mmol)

-

3-Amino-1-propanol (22.5 g, 300 mmol) [3.0 equivalents to drive kinetics and act as solvent]

-

Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol) [Acid scavenger]

-

Solvent: None (Neat) or n-Butanol (if temperature control is needed)

Step-by-Step Workflow:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with 2-chloropyridine, 3-amino-1-propanol, and finely ground K₂CO₃.

-

Reaction: Heat the mixture to 140–150 °C (oil bath temperature) for 12–16 hours.

-

Checkpoint: Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The limiting reagent (2-chloropyridine) should be consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

-

Note: The excess 3-amino-1-propanol is water-soluble and will remain in the aqueous phase.

-

-

Purification:

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Distillation: Purify the crude oil via Kugelrohr distillation or vacuum distillation (bp ~180 °C @ 5 Torr) to obtain the pure product.

-

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr mechanism, highlighting the formation of the Meisenheimer intermediate.

Figure 1: SₙAr mechanism showing the nucleophilic attack of the primary amine on the electron-deficient pyridine ring.

Part 3: Applications in Drug Discovery

Linker Chemistry (PROTACs)

The 3-hydroxypropyl chain is a "privileged linker" length. It provides a 3-carbon spacer (~4-5 Å), which is often ideal for:

-

Fragment-Based Drug Design (FBDD): Connecting a pyridine-based pharmacophore to a solubility-enhancing group.

-

PROTACs: The terminal hydroxyl group can be converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde/acid, allowing conjugation to E3 ligase ligands (e.g., Thalidomide or VHL ligands).

Heterocyclic Synthesis Precursor

This compound is a direct precursor to Imidazo[1,2-a]pyridine derivatives, a scaffold found in drugs like Zolpidem.

-

Pathway: Intramolecular cyclization (often requiring activation of the alcohol to a halide) or reaction with alpha-haloketones.

Ligand Systems

The molecule acts as a bidentate ligand (N,O-donor) .

-

Coordination: The pyridine nitrogen and the alcohol oxygen can chelate transition metals (Cu, Zn, Ru), stabilizing catalytic centers or serving as models for metalloenzyme active sites.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be observed.

1H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.05 | dd | 1H | Pyridine C6-H (alpha to N) |

| 7.38 | ddd | 1H | Pyridine C4-H |

| 6.55 | ddd | 1H | Pyridine C5-H |

| 6.38 | d | 1H | Pyridine C3-H |

| 4.95 | br s | 1H | -NH- (Exchangeable) |

| 3.75 | t | 2H | -CH₂-OH (Alpha to OH) |

| 3.42 | q/t | 2H | -NH-CH₂ - (Alpha to N) |

| 1.80 | quint | 2H | -CH₂-CH₂ -CH₂- (Central methylene) |

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 153.2 m/z

-

Fragmentation Pattern: Loss of the hydroxypropyl chain or characteristic pyridine fragment ions (m/z ~78, 94).

Part 5: Safety & Handling (SDS Summary)

Hazard Classification: Irritant, Acute Toxicity (Oral/Dermal).

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations involving heating or distillation must be performed in a fume hood to avoid inhaling pyridine-like vapors.

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. The amino and hydroxyl groups make the compound hygroscopic and prone to slow oxidation.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminopyridine derivatives. Retrieved from

-

Google Patents. (2013). Process for the preparation of 2-chloropyridines and derivatives. US5283338A. Retrieved from

-

ChemicalBook. (2024). 2-(3-Hydroxypropyl)aminopyridine Properties and Supplier Data. Retrieved from

-

PubChem. (2024). Compound Summary: 3-(Pyridin-2-ylamino)propan-1-ol.[4] Retrieved from

-

ResearchGate. (2023). Amination of 2-halopyridines: Synthetic strategies and mechanistic insights. Retrieved from

Sources

Biological Activity of 2-(3-Hydroxypropyl)aminopyridine Derivatives: A Technical Guide

Executive Summary

The 2-(3-Hydroxypropyl)aminopyridine moiety represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural motif in the design of kinase inhibitors, Hsp90 modulators, and nitric oxide synthase (NOS) probes. Unlike simple aminopyridines which primarily act as potassium channel blockers, the addition of the 3-hydroxypropyl chain introduces a specific hydrophilic character that facilitates hydrogen bonding within solvent-exposed pockets of enzymes, while maintaining the lipophilic aromatic core necessary for hydrophobic interactions.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, biological mechanisms, and experimental validation protocols for drug discovery professionals.

Chemical Identity & Structural Significance[1][2]

The core structure consists of a pyridine ring substituted at the 2-position with a 3-hydroxypropylamino chain. This specific substitution pattern confers unique physicochemical properties:

-

Hydrogen Bonding: The terminal hydroxyl group acts as both an H-bond donor and acceptor, often interacting with conserved water molecules or polar residues (e.g., Asp, Glu) in enzyme active sites.

-

Solubility: The polar side chain significantly enhances the aqueous solubility of otherwise lipophilic polycyclic drugs (e.g., carbazoles, quinolines).

-

pKa Modulation: The amine linker modulates the basicity of the pyridine nitrogen, influencing protonation states at physiological pH.

Core Scaffold Visualization

The following diagram illustrates the synthesis and structural logic of the scaffold.

Biological Activity Profile

Hsp90 Inhibition (Oncology)

The most significant application of 2-(3-hydroxypropyl)aminopyridine derivatives is in the inhibition of Heat Shock Protein 90 (Hsp90) .

-

Mechanism: The pyridine ring mimics the adenine ring of ATP, binding to the N-terminal ATP-binding pocket of Hsp90. The 3-hydroxypropyl tail extends towards the solvent interface, often forming hydrogen bonds with residues like Asp93 or Thr184 (human Hsp90α numbering).

-

Therapeutic Outcome: Inhibition prevents the folding of "client proteins" (e.g., HER2, Raf-1, Akt), leading to their ubiquitination and proteasomal degradation.

Kinase Modulation (PKC & c-Met)

Derivatives containing this moiety act as ATP-competitive inhibitors for several kinases.

-

Protein Kinase C (PKC): The scaffold serves as a hinge-binder. The hydroxypropyl group improves selectivity by interacting with the ribose-binding pocket.

-

c-Met & Src: Used as a solubilizing "tail" on larger heterocyclic cores (e.g., triarylimidazoles), improving oral bioavailability without sacrificing potency.

Antimicrobial & Antifungal Activity

While less potent than dedicated antibiotics, these derivatives exhibit intrinsic antimicrobial activity.

-

Spectrum: Active against Candida albicans and Gram-positive bacteria.

-

Mechanism: Disruption of membrane potential (via K+ channel blockade) and interference with bacterial type II topoisomerases.

Experimental Protocols

Synthesis Protocol (Self-Validating)

Objective: Synthesis of 2-(3-hydroxypropyl)aminopyridine.

Reagents:

-

2-Chloropyridine (1.0 eq)

-

3-Amino-1-propanol (3.0 eq)

-

Potassium Carbonate (

) (1.5 eq) - Optional, if acid scavenging is needed.

Procedure:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 2-chloropyridine (11.3 g, 100 mmol) and 3-amino-1-propanol (22.5 g, 300 mmol).

-

Reaction: Heat the neat mixture to 120–130°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The spot for 2-chloropyridine (

) should disappear, and a new polar spot ( -

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

-

Note: The excess amino alcohol will remain in the aqueous phase.

-

-

Purification: Wash combined organic layers with brine, dry over

, and concentrate in vacuo. If necessary, purify via column chromatography (DCM:MeOH 95:5). -

Validation:

-

1H NMR (CDCl3): Look for pyridine protons (δ 8.0, 7.4, 6.5, 6.4 ppm) and the propyl chain multiplet signals (δ 3.7, 3.4, 1.8 ppm).

-

In Vitro Kinase Inhibition Assay

Objective: Determine

Materials:

-

Recombinant Kinase (human)[1]

-

Substrate Peptide (e.g., Poly Glu:Tyr 4:1)

- -ATP or Fluorescent tracer

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.02% Brij-35.

Workflow:

-

Preparation: Dissolve test compounds in 100% DMSO. Prepare serial dilutions (e.g., 10

M to 1 nM). -

Incubation: Mix Kinase + Substrate + Compound in assay buffer. Incubate for 15 min at RT.

-

Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.

-

Detection: Measure phosphorylation via radiometric scintillation counting or FRET signal.

-

Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate

.

Mechanism of Action: Hsp90 Pathway

The following diagram details the downstream effects of inhibiting Hsp90 with a 2-(3-hydroxypropyl)aminopyridine derivative.

[2]

Quantitative Data Summary

| Biological Target | Activity Type | Typical IC50 / Kd | Key Structural Determinant |

| Hsp90 | Inhibition | 50 nM - 500 nM | Pyridine N1 interacts with Asp93; Hydroxyl tail solvates. |

| PKC (Isoform | Inhibition | 0.5 | 3-position substitution critical for selectivity. |

| c-Met Kinase | Inhibition | < 100 nM | Acts as solvent-exposed tail on triarylimidazole core. |

| Candida albicans | Antifungal | MIC: 25-50 | Lipophilicity of the core + Hydrophilicity of the tail. |

References

-

Synthesis of 2-aminopyridine derivatives: Ma, M., et al. "Amination of halopyridines." J. Chem. Soc. Perkin Trans. 1, 1980, 817-821.

-

Hsp90 Inhibitors (Carbazole Derivatives): Drysdale, M. J., et al. "Hsp90 Inhibitors." WO2009122034A2.

-

Kinase Inhibition (PKC): Varga, Z., et al. "Pharmacologically active pyridine derivatives." HU228172B1.

-

Aminopyridines in Cancer: Alvarez-Fernandez, M., et al. "Mechanisms of Sensitivity and Resistance to CDK4/6 Inhibition."[2] Cancer Cell, 2020.[3][2]

-

General Pharmacophore Utility: Smith, D.F., et al. "Molecular Chaperones in the Cell." Oxford University Press, 2001.[3]

Sources

- 1. HU228172B1 - Pharmacologically active pyridine derivatives and their preparation - Google Patents [patents.google.com]

- 2. WO2024183798A1 - Compounds and methods of treating cancers - Google Patents [patents.google.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological Activities of 2-(3'-Substituted-2'-hydroxypropylamino)pyridines

[1]

Executive Summary

This technical guide provides a comprehensive pharmacological profile of 2-(3'-substituted-2'-hydroxypropylamino)pyridines , a class of synthetic heterocyclic compounds exhibiting dual-action therapeutic potential. Structurally characterized by a pyridine scaffold linked to a secondary or tertiary amine via a 2-hydroxypropylamino chain , these molecules bridge the pharmacophore space between classical beta-adrenergic antagonists and CNS-active anticonvulsants.

Key findings indicate that specific substitutions at the 3'-position modulate selectivity between cardiovascular depression (negative inotropy) and neurological stabilization (anticonvulsant activity) . This guide details the synthesis, structure-activity relationships (SAR), and mechanistic pathways defining this chemical series.[1]

Chemical Architecture & Synthesis[1][3][4]

The Pharmacophore

The core structure mimics the "propanolamine" backbone found in beta-blockers (e.g., propranolol), but replaces the ether linkage (-O-) with an amine linkage (-NH-) attached to a pyridine ring.

-

Head Group: Pyridine-2-yl moiety (Lipophilic anchor, H-bond acceptor).

-

Linker: 2-Hydroxypropyl chain (Essential for H-bonding with receptor residues like Asn293 in

-adrenergic receptors). -

Tail Group (3'-Substituent): Variable amine (Dimethylamine, Diethylamine, Piperidine, etc.) determining potency and bioavailability.

Synthetic Pathway

The synthesis follows a convergent nucleophilic substitution pathway, utilizing epichlorohydrin as the three-carbon linchpin.

Protocol: Two-Step Synthesis

-

N-Alkylation: Reaction of 2-aminopyridine with epichlorohydrin to form the epoxide intermediate.

-

Epoxide Ring Opening: Nucleophilic attack by a secondary amine to yield the final product.

Step-by-Step Methodology:

-

Reagents: 2-Aminopyridine (0.1 mol), Epichlorohydrin (0.12 mol), Ethanol (Solvent), Reflux condenser.

-

Procedure:

-

Dissolve 2-aminopyridine in ethanol.

-

Add epichlorohydrin dropwise under stirring.

-

Reflux for 4-6 hours. Monitor TLC for disappearance of starting material.

-

Isolate intermediate: N-(2,3-epoxypropyl)pyridin-2-amine.

-

Redissolve intermediate in ethanol and add excess secondary amine (e.g., diethylamine, piperidine).

-

Reflux for 6-8 hours.

-

Evaporate solvent and recrystallize from ethanol/water.

-

Visualization: Synthetic Route

Figure 1: Convergent synthesis of the target pyridine derivatives via epoxide ring opening.

Pharmacological Mechanisms[5]

Cardiovascular Activity (Beta-Adrenergic Blockade)

Certain derivatives, particularly those with bulky or cyclic amine tails (e.g., piperidine), exhibit negative inotropic activity .

-

Mechanism: Competitive antagonism at cardiac

-adrenergic receptors. The 2-hydroxy group interacts with the receptor's serine/asparagine residues, while the protonated amine tail forms an ionic bond with Asp113 in the transmembrane domain. -

Physiological Outcome: Reduction in heart rate (chronotropy) and contractility (inotropy).

CNS Activity (Anticonvulsant)

Derivatives with smaller alkyl substitutions (e.g., diethylamine) show significant protection against chemically and electrically induced seizures.

-

Mechanism: Modulation of voltage-gated Sodium (

) channels or inhibition of glutamatergic neurotransmission. The pyridine moiety facilitates crossing the Blood-Brain Barrier (BBB). -

Efficacy: The diethylamino derivative (Compound 3) has shown superior efficacy in Maximal Electroshock (MES) models compared to dimethyl analogs.

Visualization: Beta-Adrenergic Signaling Blockade

Figure 2: Mechanism of action for negative inotropic activity via Beta-1 receptor blockade.

Structure-Activity Relationship (SAR)[3]

The biological activity is strictly governed by the nature of the substituent at the 3' position of the propyl chain.

| Compound ID | 3'-Substituent (R) | Primary Activity | Potency Note |

| Compound 2 | Dimethylamino | Negative Inotropic | Moderate cardiac depressant; low CNS activity. |

| Compound 3 | Diethylamino | Anticonvulsant | Highest potency (150-300 mg/kg protection).[2] Lipophilicity of ethyl groups enhances BBB penetration. |

| Compound 6 | 4-Nitrophenylamino | Negative Inotropic | Strong beta-blocking potential due to aromatic stacking; low solubility. |

| Compound 8 | Piperidino | Beta-Antagonist | Cyclic amine mimics the steric bulk of potent beta-blockers. |

Key Insight: Increasing the steric bulk of the amine tail (Dimethyl

Experimental Validation Protocols

In Vitro Beta-Adrenoceptor Antagonism (Isolated Heart)

Objective: Determine the negative inotropic effect.

-

Preparation: Isolate guinea pig atria/trachea. Maintain in Krebs-Henseleit solution at 37°C, oxygenated with 95%

/5% -

Stimulation: Induce contractions using Isoprenaline (non-selective

-agonist). -

Dosing: Administer test compounds (10 nM - 100

M) cumulatively. -

Measurement: Record reduction in contractile force (tension) vs. Isoprenaline control.

-

Calculation: Plot Dose-Response curves to determine

values (measure of affinity).

In Vivo Anticonvulsant Assay (MES Test)

Objective: Assess protection against generalized tonic-clonic seizures.

-

Subjects: Albino mice (20-25g).

-

Induction: Deliver 60 Hz alternating current (50 mA) for 0.2s via ear electrodes.

-

Endpoint: Abolition of the hind limb tonic extensor component of the seizure.

-

Dosing: Administer test compound i.p. 30 mins prior to shock.

-

Control: Phenytoin (Reference standard).[3]

References

2-Aminopyridine Derivatives: Synthetic Methodologies and Medicinal Applications

[1][2]

Executive Summary

The 2-aminopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in drugs ranging from first-generation antihistamines to third-generation tyrosine kinase inhibitors.[1] Its ubiquity stems from its unique physicochemical properties: the pyridine ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (N2) serves as a hydrogen bond donor.[1] This dual functionality allows the scaffold to mimic the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors.

This technical guide provides a comprehensive analysis of the synthetic routes to access these derivatives—contrasting traditional SNAr approaches with modern transition-metal catalysis—and details their application in drug discovery with validated experimental protocols.[1]

Physicochemical Core: Tautomerism and Reactivity

Understanding the tautomeric equilibrium of 2-aminopyridine is a prerequisite for rational drug design.[1]

-

Amino Form (Predominant): In solution and solid state, the amino tautomer is energetically favored by approximately 10–15 kcal/mol due to the preservation of aromaticity in the pyridine ring.

-

Imino Form (Rare): The imino tautomer involves a C=N exocyclic double bond and a protonated ring nitrogen (NH).[1] While rare in isolation, this form can be stabilized within specific enzyme binding pockets or through metal coordination.[1]

Reactivity Profile:

-

Electrophilic Attack: Occurs preferentially at the C5 position (para to the amino group) or N1 (ring nitrogen).[1]

-

Nucleophilicity: The ring nitrogen (N1) is the primary nucleophilic center (pKa ~6.86), making N-alkylation at the ring nitrogen a common competing side reaction during synthesis if not controlled.[1]

Synthetic Strategies

Method A: Nucleophilic Aromatic Substitution (SNAr)

The classical approach involves the displacement of a leaving group (halide) at the 2-position by an amine.[1] This method is robust for electron-deficient pyridines but often requires harsh conditions for unactivated substrates.[1]

-

Substrates: 2-Fluoropyridines (most reactive) > 2-Chloropyridines > 2-Bromopyridines.[1]

-

Conditions: High temperature (100–150°C), often neat or in polar aprotic solvents (DMSO, NMP).[1]

-

Limitation: Electron-rich pyridines (e.g., with alkyl substituents) react poorly.[1]

Method B: Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed amination has revolutionized the synthesis of 2-aminopyridines, allowing for the coupling of aryl amines with unactivated 2-halopyridines under mild conditions.[1]

-

Catalyst System: Pd2(dba)3 or Pd(OAc)2.

-

Ligands: Bidentate phosphines like BINAP or Xantphos are critical to prevent catalyst poisoning by the pyridine nitrogen.[1]

-

Base: NaOtBu or Cs2CO3.[1]

-

Advantage: Tolerates a wide range of functional groups and steric hindrance.

Method C: The Chichibabin Reaction

A historical method involving the direct amination of pyridine using sodium amide (NaNH2) in liquid ammonia.[1] While atom-economical, it is rarely used in modern discovery due to harsh conditions and poor regioselectivity (often yielding mixtures of 2- and 4-aminopyridines).[1]

Visualization of Synthetic Pathways

Figure 1: Comparative synthetic pathways for accessing 2-aminopyridine derivatives. Method B is preferred for complex drug intermediates.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder")

The 2-aminopyridine motif is a canonical ATP-mimetic.[1] In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.[1]

-

Binding Mode: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone NH of a hinge residue (e.g., Met, Leu). Simultaneously, the exocyclic amino group (N2) donates a hydrogen bond to the backbone carbonyl of the adjacent residue.

-

Example - Crizotinib (Xalkori): An ALK/ROS1 inhibitor used in NSCLC.[1][2] The 2-aminopyridine core anchors the molecule to the hinge region of the ALK kinase domain.[1]

Antihistamines (H1 Antagonists)

Early generation antihistamines like Tripelennamine and Pyrilamine utilize the 2-aminopyridine core.[1] Here, the scaffold serves as a bioisostere for the ethylenediamine moiety, positioning the tertiary amine for ionic interaction with Asp residues in the H1 receptor.

Quantitative Data: Activity Profiles

| Drug / Compound | Target | Role of 2-Aminopyridine | Binding Affinity (IC50/Ki) |

| Crizotinib | ALK / c-Met | Hinge Binder (ATP competitive) | ALK: ~20 nM |

| Tripelennamine | H1 Receptor | Pharmacophore Core | H1: ~1-10 nM (Ki) |

| Compound 26 (Ref 4) | VRK1 Kinase | Hinge Binder | VRK1: 150 nM |

| Sulfapyridine | DHPS (Bacterial) | PABA Mimic | N/A (Antibacterial) |

Visualization of Kinase Binding Mode

Figure 2: The donor-acceptor interaction motif of 2-aminopyridine within the kinase hinge region.[1]

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (General Procedure)

This protocol is optimized for coupling sterically hindered 2-chloropyridines with aryl amines.[1]

Reagents:

-

2-Chloropyridine derivative (1.0 equiv)[1]

-

Aryl amine (1.2 equiv)[1]

-

Pd2(dba)3 (2 mol%)[1]

-

Xantphos (4 mol%) or BINAP (6 mol%)[1]

-

NaOtBu (1.4 equiv)[1]

-

Toluene (anhydrous, 0.2 M concentration)

Step-by-Step:

-

Inert Atmosphere: Charge a flame-dried Schlenk tube with Pd2(dba)3, Xantphos, and NaOtBu.[1] Evacuate and backfill with Argon (3x).[1]

-

Addition: Add the 2-chloropyridine and amine. If solids, add in step 1.[1] If liquids, add via syringe after solvent.[1]

-

Solvent: Add anhydrous toluene.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours. The solution typically turns from dark red to orange/brown.[1]

-

Workup: Cool to room temperature. Filter through a pad of Celite using EtOAc as eluent.[1]

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

-

TLC: Product usually fluoresces blue/purple under UV (254/365 nm).[1]

-

NMR: Look for the disappearance of the characteristic C2-Cl shift and appearance of the broad NH singlet (typically 6.0–9.0 ppm depending on electronics).[1]

Protocol B: SNAr Synthesis (Solvent-Free)

Ideal for electron-deficient substrates like 2-chloro-5-nitropyridine.[1]

Step-by-Step:

-

Mix 2-chloro-5-nitropyridine (1.0 mmol) and the amine (1.2 mmol) in a screw-cap vial.

-

Heat the neat mixture to 120°C for 2 hours. (The mixture will melt and become homogeneous).

-

Cool to room temperature. The crude often solidifies.[1]

-

Triturate with cold ethanol or water to remove excess amine and salts.[1]

-

Recrystallize from EtOH/Water.[1]

References

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. MDPI. Available at: [Link][1]

-

A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. PubMed. Available at: [Link][1]

-

Crizotinib: Drug Information and Structure. National Cancer Institute.[1] Available at: [Link][1]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link][1]

-

Tripelennamine: Chemical Structure and Pharmacology. Guide to Pharmacology. Available at: [Link][1]

-

Tautomerization and Molecular Structure of 2-Aminopyridines. PubMed. Available at: [Link][1]

Mechanism of Action of Aminopyridine Compounds: A Technical Guide

Executive Summary

Aminopyridines, specifically 4-aminopyridine (4-AP, Fampridine) and 3,4-diaminopyridine (3,4-DAP, Amifampridine) , represent a class of potassium channel blockers critical in neuropharmacology. Their clinical utility in Multiple Sclerosis (MS) and Lambert-Eaton Myasthenic Syndrome (LEMS) stems from a precise molecular intervention: the broadening of presynaptic action potentials to enhance neurotransmitter release.

This guide dissects the molecular, physiological, and experimental frameworks of aminopyridines. Unlike generic overviews, this document focuses on the causal mechanics of channel blockade, the specific voltage-gated potassium (Kv) channel subtypes involved, and the rigorous experimental protocols required to validate these compounds in a drug discovery setting.

Molecular Pharmacology

The Molecular Target: Kv Channels

The primary targets of aminopyridines are the Kv1 family of voltage-gated potassium channels (Shaker-related), specifically Kv1.1, Kv1.2, and Kv1.4 .[1] These channels are tetramers responsible for repolarizing the neuronal membrane after an action potential.

Binding Kinetics and State-Dependence

Aminopyridines function as pore-blocking agents . Their mechanism is distinct from allosteric modulators:

-

Membrane Penetration: 4-AP is a weak base (pKa ~9.2). At physiological pH, a fraction exists in the non-ionized form, allowing it to permeate the lipid bilayer.

-

Intracellular Binding: Once intracellular, the ionized (cationic) form binds to a receptor site within the inner vestibule of the channel pore.

-

State-Dependence: The blockade is often described as "open-channel block" or "activated-channel block." The drug requires the channel to transition to an open or pre-open state to access its binding site, or it stabilizes a non-conducting closed state after binding, effectively "trapping" the drug inside upon repolarization.

Structural Selectivity

While 4-AP and 3,4-DAP share a core mechanism, 3,4-DAP exhibits higher potency for voltage-gated calcium channel (VGCC) modulation indirectly via Kv blockade at the neuromuscular junction (NMJ), making it superior for LEMS treatment.

Physiological Mechanism of Action

The therapeutic efficacy of aminopyridines is a direct consequence of altering the action potential (AP) waveform.

The Signaling Cascade

-

Kv Blockade: Aminopyridines inhibit the delayed rectifier potassium current (

), which is responsible for repolarizing the neuron. -

AP Broadening: Inhibition of repolarization extends the duration of the action potential.[2]

-

Calcium Influx: The broadened AP keeps voltage-gated calcium channels (Cav) open for a longer duration.

-

Vesicle Fusion: Increased presynaptic

concentration triggers the fusion of synaptic vesicles (containing Acetylcholine) with the presynaptic membrane. -

Transmission: Enhanced quantal release of Acetylcholine overcomes the safety factor deficit in disorders like LEMS or improves conduction in demyelinated axons in MS.

Mechanism Visualization

The following diagram illustrates the causal pathway from molecular binding to physiological effect.

Figure 1: Signal transduction pathway of aminopyridines enhancing neuromuscular transmission.[3]

Quantitative Pharmacology (Data Summary)

The potency of aminopyridines varies across Kv subtypes. The table below synthesizes IC50 values derived from mammalian expression systems (HEK293/CHO cells) using patch-clamp electrophysiology.

| Compound | Target Channel | IC50 (Approx.)[4][5][6][7] | Mechanism Note |

| 4-Aminopyridine | Kv1.1 | 170 - 290 µM | Voltage-dependent; potency increases at alkaline pH |

| 4-Aminopyridine | Kv1.2 | 230 - 400 µM | Delayed rectifier current inhibition |

| 4-Aminopyridine | Kv1.4 | ~400 µM | Rapidly inactivating current inhibition |

| 3,4-Diaminopyridine | Kv1 Family | < 100 µM | Higher potency than 4-AP; slows tail current decay |

Note: IC50 values are dependent on experimental conditions, particularly extracellular pH and holding potentials.

Experimental Validation Framework

To rigorously validate the mechanism of action of a putative aminopyridine derivative, the following self-validating protocols are recommended. These protocols prioritize data integrity and artifact rejection.

Protocol A: Whole-Cell Patch Clamp (Voltage-Clamp)

Objective: Quantify Kv channel blockade and determine IC50.

Self-Validating Criteria:

-

Series Resistance (

): Must be < 20 MΩ and compensated > 70%. Discard cell if -

Leak Current: Must be < 100 pA at holding potential (-80 mV).

Workflow:

-

Preparation: Transfect HEK293 cells with hKv1.1 or hKv1.2 plasmids.

-

Solutions:

-

Internal (Pipette): 145 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 500 ms (activates channel).

-

Repolarize to -50 mV (measure tail currents).

-

Repeat every 10 seconds.

-

-

Drug Application:

-

Record stable baseline (3 mins).

-

Perfuse Aminopyridine (wash-in) until steady-state block is achieved (usually 3-5 mins).

-

Wash-out with external solution to verify recovery (confirms reversible binding).

-

-

Analysis: Measure peak steady-state current at +20 mV. Calculate % inhibition relative to baseline.

Protocol B: Ex Vivo Phrenic Nerve-Diaphragm (Current-Clamp)

Objective: Confirm physiological translation (enhanced neurotransmission).

Workflow:

-

Dissection: Isolate the hemidiaphragm with the phrenic nerve attached from a mouse/rat.

-

Bath: Maintain in oxygenated Tyrode’s solution at 37°C.

-

Stimulation: Stimulate the phrenic nerve using a suction electrode (supramaximal voltage, 0.1 Hz).

-

Recording: Record Compound Muscle Action Potentials (CMAP) using an extracellular electrode on the muscle surface.

-

Validation: Application of 4-AP (50-100 µM) should increase CMAP amplitude by >50% within 10 minutes.

Experimental Logic Flow

The following diagram outlines the decision logic for the Patch Clamp protocol to ensure data quality.

Figure 2: Logic flow for whole-cell patch clamp validation of Kv channel blockade.

Safety & Toxicology

While clinically effective, aminopyridines have a narrow therapeutic index. The primary toxicity is CNS hyperexcitability , manifesting as seizures.

-

Mechanism of Toxicity: Aminopyridines readily cross the blood-brain barrier (BBB). Non-selective blockade of Kv channels in the CNS (hippocampus and cortex) leads to synchronous neuronal firing and glutamate release.

-

Clinical Implication: Extended-release formulations (e.g., Dalfampridine-ER) were developed specifically to avoid high peak plasma concentrations (

) that trigger seizure events, maintaining steady-state levels below the seizure threshold while sufficient for peripheral demyelination efficacy.

References

-

Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Source: Journal of General Physiology. URL:[Link]

-

Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel. Source: bioRxiv.[1] URL:[Link][6][8]

-

3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. Source: New England Journal of Medicine (via PubMed). URL:[Link]

-

4-Aminopyridine Toxicity: A Case Report and Review of the Literature. Source: Journal of Medical Toxicology. URL:[Link]

-

Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. Source: Molecular Pharmacology (via PubMed). URL:[Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Frontiers | K+ channel blockade limits AF and suppresses phase 3 EADs by slowing repolarization in an electromechanical cell computational model [frontiersin.org]

- 3. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 8. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Dynamics and Synthetic Utility of 2-(3-Hydroxypropyl)aminopyridine

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

2-(3-Hydroxypropyl)aminopyridine (CAS: 19068-80-5 ), also known as 3-(pyridin-2-ylamino)propan-1-ol, represents a critical bifunctional scaffold in medicinal chemistry.[1] Characterized by a pyridine ring linked to a primary alcohol via a flexible propylamino tether, this molecule serves as a versatile "chameleon" ligand. Its ability to switch between extended and folded conformations via intramolecular hydrogen bonding makes it a valuable pharmacophore for kinase inhibitors and a chelating agent in coordination chemistry.

This guide analyzes the structural integrity, synthetic pathways, and conformational dynamics of this compound, providing researchers with actionable protocols for its deployment in drug discovery.

Molecular Architecture & Electronic Properties[1]

The molecule comprises three distinct functional domains: the electron-deficient pyridine ring, the secondary amine linker, and the terminal nucleophilic hydroxyl group.

Electronic Distribution and Tautomerism

Unlike 2-hydroxypyridine, which favors the amide-like pyridone tautomer, 2-aminopyridines predominantly exist in the amino form rather than the imino form.[1]

-

Amino Form (Dominant): The exocyclic nitrogen lone pair delocalizes into the pyridine ring, increasing electron density at the C3 and C5 positions.

-

Basicity: The pyridine ring nitrogen is the primary site of protonation (

), while the exocyclic amine is significantly less basic due to resonance delocalization.

Structural Data Table[1]

| Property | Value / Description |

| IUPAC Name | 3-(pyridin-2-ylamino)propan-1-ol |

| CAS Registry Number | 19068-80-5 |

| Molecular Formula | |

| Molecular Weight | 152.19 g/mol |

| H-Bond Donors | 2 (NH, OH) |

| H-Bond Acceptors | 3 (Pyridine N, Amine N, Hydroxyl O) |

| Predicted LogP | ~0.4–0.6 (Amphiphilic nature) |

| Key pKa | ~6.8 (Pyridine N), ~16 (Alcohol OH) |

Conformational Dynamics: The "Scorpion" Effect

A defining feature of 2-(3-hydroxypropyl)aminopyridine is its conformational flexibility.[1] The propyl linker allows the terminal hydroxyl group to interact with the pyridine nitrogen, creating a dynamic equilibrium between "Open" and "Folded" states.

Intramolecular Hydrogen Bonding

In non-polar solvents (e.g.,

In polar protic solvents (e.g.,

Figure 1: Conformational equilibrium driven by solvent polarity. The "folded" state mimics a more lipophilic entity, aiding passive transport.

Synthetic Protocols

Synthesis of 2-aminopyridine derivatives often faces challenges due to the poor electrophilicity of the pyridine ring.[1] Two primary methods are recommended: the rugged thermal

Method A: Thermal Nucleophilic Aromatic Substitution ( )

Best for: Large-scale synthesis where cost is a driver and metal contamination must be avoided.[1]

Mechanism: The reaction proceeds via a Meisenheimer-like intermediate.[2] The leaving group (Cl/F) is displaced by the primary amine of the aminoalcohol.

Protocol:

-

Reagents: 2-Chloropyridine (1.0 eq), 3-Amino-1-propanol (3.0 eq).

-

Note: Excess amine acts as both nucleophile and proton scavenger.

-

-

Conditions: Neat (solvent-free) at 140–160°C in a sealed pressure tube.

-

Duration: 12–18 hours.

-

Workup:

-

Purification: Vacuum distillation or column chromatography (DCM:MeOH 95:5).

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Unreactive substrates (e.g., if using 2-chloropyridine at lower temps) or late-stage functionalization.[1]

Protocol:

-

Reagents: 2-Chloropyridine (1.0 eq), 3-Amino-1-propanol (1.2 eq).

-

Catalyst:

(2 mol%) + BINAP or Xantphos (4 mol%). -

Base:

(1.5 eq). -

Solvent: Toluene or Dioxane (anhydrous), 100°C.

-

Advantage: Milder conditions, higher functional group tolerance.

Figure 2: Synthetic pathways comparing thermal substitution vs. metal-catalyzed amination.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Pyridine-H6 | 8.05 | Doublet (d) | 1H | |

| Pyridine-H4 | 7.40 | Triplet (t) | 1H | |

| Pyridine-H3, H5 | 6.40 – 6.60 | Multiplet (m) | 2H | |

| NH (Amine) | 4.90 | Broad Singlet | 1H | Exchangeable |

| 3.75 | Triplet | 2H | Adjacent to Oxygen | |

| 3.45 | Quartet | 2H | Adjacent to Nitrogen | |

| 1.80 | Quintet | 2H | Central methylene |

Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Expected m/z: 153.1[1]

Pharmaceutical Applications

-

Kinase Inhibition: The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The hydroxypropyl tail can extend into the solvent front or interact with ribose-binding pockets.[1]

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and high solubility, it is an ideal "fragment" for screening libraries.

-

NOS Inhibitors: Derivatives of this scaffold have been explored as Nitric Oxide Synthase inhibitors, where the pyridine coordinates the heme iron.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 128384, 3-(Pyridin-2-ylamino)propan-1-ol. Retrieved from [Link]

-

Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[5] Amination of Heteroaryl Chlorides: Palladium Catalysis or SnAr in Green Solvents? Chemical Science.[3] (Discusses reactivity of 2-chloropyridine vs pyrimidines). Retrieved from [Link]

Sources

Unlocking the 2-Aminopyridine Scaffold: From Chemical Versatility to Targeted Therapeutics

Executive Summary

The 2-aminopyridine (2-AP) moiety represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic distribution—featuring both a pyridine nitrogen (hydrogen bond acceptor) and an exocyclic amino group (hydrogen bond donor)—allows it to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors. Beyond oncology, 2-AP analogs have emerged as critical modulators of Nitric Oxide Synthase (NOS) for neuroprotection and novel anti-infectives targeting metabolic shunts in Pseudomonas aeruginosa.

This technical guide dissects the structure-activity relationships (SAR), therapeutic applications, and synthetic methodologies required to exploit this versatile pharmacophore.

Structural Biology & Pharmacophore Logic

The therapeutic utility of 2-aminopyridine stems from its ability to engage in bidentate hydrogen bonding. This is particularly relevant in two biological contexts:

-

ATP-Binding Sites (Kinases): The 2-AP motif mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of kinase enzymes.

-

Glutamate Anchoring (nNOS): In neuronal Nitric Oxide Synthase, the 2-AP headgroup forms a double hydrogen bond with conserved glutamate residues (Glu-592 in rat nNOS), anchoring the inhibitor while the "tail" extends into the substrate access channel to confer selectivity.

DOT Visualization: The 2-AP Pharmacophore

The following diagram illustrates the dual-binding modes of 2-AP analogs in Kinase and nNOS active sites.

Figure 1: Dual mechanistic anchoring of the 2-aminopyridine scaffold in kinase hinge regions and nNOS active sites.

Oncology: The Kinase Inhibition Landscape

In oncology, 2-AP derivatives are primarily designed as ATP-competitive inhibitors. Recent advancements have shifted from broad-spectrum inhibition to high-selectivity compounds and dual-mechanism agents.

Key Targets and Mechanisms

-

CDK8 (Cyclin-Dependent Kinase 8): A transcriptional regulator implicated in colorectal cancer.[1] 2-AP derivatives have shown IC50 values as low as 46 nM by exploiting the sorafenib-binding pocket.

-

JAK2 (Janus Kinase 2): Critical in myeloproliferative disorders.[2] 2-AP analogs disrupt the JAK/STAT signaling cascade.

-

Dual CDK9/HDAC Inhibitors: A synergistic approach where the 2-AP moiety inhibits the kinase, while a linker connects to a zinc-binding group to inhibit Histone Deacetylase (HDAC), overcoming drug resistance in hematological malignancies.

Quantitative Summary of Recent 2-AP Analogs

| Target | Therapeutic Indication | Key Compound Features | Potency (IC50) | Ref |

| CDK8 | Colorectal Cancer | Sorafenib-based design; suppresses WNT/β-catenin | 46 nM | [1] |

| PI3Kδ | AML (Leukemia) | Bioisosteric replacement; induces G2/M arrest | 30 nM | [2] |

| CDK9/HDAC1 | Solid Tumors | Dual inhibitor; Zinc-binding tail | 88 nM (CDK9) | [3] |

| nNOS | Neurodegeneration | Fluorinated tail for BBB permeability | 13 nM (Ki) | [4] |

Neurology: nNOS Inhibition & BBB Permeability[3][4]

Neuronal Nitric Oxide Synthase (nNOS) is a validated target for neurodegenerative diseases (Alzheimer's, Parkinson's) and ischemic stroke. The challenge lies in achieving selectivity over endothelial NOS (eNOS)—inhibition of which causes hypertension—and ensuring Blood-Brain Barrier (BBB) permeability.

The Selectivity & Permeability Protocol[3]

-

Headgroup: The 2-aminopyridine ring is non-negotiable for anchoring to Glu-592.

-

Linker Rigidity: Replacing flexible alkyl chains with rigid linkers (e.g., piperidine or pyridine rings) improves isoform selectivity.

-

Tail Modification: Introduction of fluorine atoms (e.g., 3,3-difluoroazetidine) significantly enhances lipophilicity and BBB permeability without compromising potency.

Technical Insight: A recent study demonstrated that a 2-AP analog with a 4,4-difluoropiperidine tail achieved a permeability (

) ofcm/s in PAMPA assays, effectively crossing the BBB model while maintaining >300-fold selectivity over eNOS [4].[3]

Chemical Synthesis: Methodologies

The synthesis of 2-aminopyridine analogs generally follows two main pathways: Nucleophilic Aromatic Substitution (

DOT Visualization: Synthesis Decision Tree

Figure 2: Synthetic pathway selection based on electronic activation of the pyridine ring.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of N-Substituted 2-Aminopyridines

Use this protocol for coupling unactivated 2-chloropyridines with complex amines.

Reagents:

-

2-Chloropyridine derivative (1.0 equiv)

-

Primary/Secondary Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (

) (1-2 mol%) -

BINAP or Xantphos (Ligand) (2-4 mol%)

-

Sodium tert-butoxide (

) (1.5 equiv) -

Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.

-

Solvent Deoxygenation: Sparge anhydrous toluene with Argon for 15 minutes prior to use.

-

Reagent Addition: Add the 2-chloropyridine (1.0 mmol), amine (1.2 mmol),

(1.5 mmol), -

Solvation: Add deoxygenated toluene (3-5 mL) via syringe. Seal the vessel immediately.

-

Reaction: Heat the mixture to 100°C for 12–18 hours. (Alternatively, microwave at 120°C for 30–60 mins).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Validation Check: Successful coupling is indicated by the disappearance of the aryl chloride peak in LC-MS and the appearance of the product mass (

Protocol B: Radiometric nNOS Inhibition Assay

Use this gold-standard assay to determine Ki values and selectivity ratios.

Principle: Measures the conversion of

Reagents:

-

Recombinant rat or human nNOS enzyme.[4]

- -L-Arginine.[5]

-

NADPH (Cofactor).[6]

-

Calmodulin and

. -

Dowex-50W cation exchange resin.

Step-by-Step Workflow:

-

Enzyme Prep: Dilute nNOS in HEPES buffer (pH 7.4) containing 1 mM DTT, 10 µg/mL Calmodulin, and 1 mM

. -

Inhibitor Incubation: Add the 2-AP test compound (at varying concentrations, e.g., 1 nM to 10 µM) to the enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

-

Reaction Initiation: Add a mixture of cold L-Arginine (10 µM) and

-L-Arginine (approx. 0.1 µCi) containing 100 µM NADPH. Total volume: 100 µL. -

Kinetics: Incubate at 37°C for 10 minutes. The reaction must remain linear during this timeframe.

-

Termination: Stop the reaction by adding 400 µL of ice-cold STOP buffer (5 mM EDTA, 50 mM HEPES, pH 5.5).

-

Separation: Pass the reaction mixture through a Dowex-50W (Na+ form) column.

-

Mechanism:[7] Unreacted Arginine (positively charged) binds to the resin. Citrulline (zwitterionic/neutral at pH 5.5) flows through.

-

-

Quantification: Collect the flow-through and measure radioactivity using a Liquid Scintillation Counter.

-

Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (e.g., GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation:

.

Future Outlook: PROTACs and Covalent Inhibitors

The 2-aminopyridine scaffold is evolving beyond simple occupancy-driven inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): 2-AP kinase inhibitors are being used as "warheads" linked to E3 ligase ligands to induce the degradation of oncogenic proteins rather than just inhibiting them.

-

Covalent Inhibition: Introduction of acrylamide "tails" to the 2-AP core allows for covalent modification of non-catalytic cysteines, offering infinite residence time and higher selectivity (e.g., in BTK or EGFR inhibitors).

References

-

Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Link

-

Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic Chemistry. Link

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. Link

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Link

-

2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Inhibition of nitric oxide synthase by cobalamins and cobinamides. [scholars.duke.edu]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

Technical Whitepaper: In Vitro Characterization and Profiling of 2-(3-Hydroxypropyl)aminopyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-(3-Hydroxypropyl)aminopyridine (also known as 3-(pyridin-2-ylamino)propan-1-ol) represents a critical structural motif in medicinal chemistry. It serves as a bifunctional building block—combining a pyridine pharmacophore with a flexible hydroxypropyl linker. While often utilized as an intermediate in the synthesis of anticonvulsants, cardiac agents (e.g., Pinacidil analogs), and kinase inhibitors, the molecule itself possesses intrinsic physicochemical and biological properties that require rigorous in vitro profiling.

This guide provides a structured technical framework for researchers to characterize this molecule. It moves beyond simple synthesis, focusing on ADME (Absorption, Distribution, Metabolism, Excretion) and Safety Pharmacology to de-risk downstream development.

Chemical Identity[2][3][5][8][11]

-

IUPAC Name: 3-(pyridin-2-ylamino)propan-1-ol

-

Molecular Formula: C

H -

Key Functional Groups:

-

Pyridine Nitrogen (N1): Weakly basic (pKa ~5.2–6.8), potential H-bond acceptor.

-

Secondary Amine (Exocyclic): H-bond donor/acceptor, site of N-glucuronidation.

-

Primary Alcohol: Metabolic "soft spot" for oxidation to carboxylic acid.

-

Physicochemical Profiling (The Baseline)

Before initiating biological assays, the physicochemical landscape must be mapped to ensure assay validity (e.g., preventing precipitation in DMSO stocks).

Table 1: Predicted vs. Empirical Physicochemical Parameters

| Parameter | Predicted Value | Significance in In Vitro Assays |

| LogP | 0.4 – 0.8 | Low lipophilicity; suggests good aqueous solubility but potentially limited passive permeability without transporters. |

| pKa (Pyridine) | ~6.7 | At physiological pH (7.4), a significant fraction exists in the uncharged form, aiding membrane permeation. |

| pKa (Amine) | ~5.5 (Conjugated) | The exocyclic nitrogen's lone pair is delocalized into the pyridine ring, reducing basicity compared to aliphatic amines. |

| TPSA | ~45 Ų | Well within the "Rule of 5" for oral bioavailability; suggests high blood-brain barrier (BBB) penetration potential. |

Metabolic Stability & Biotransformation

The aminopyridine core is metabolically active. In vitro liver microsome (RLM/HLM) assays are essential to predict clearance and identify potentially toxic metabolites.

Metabolic Pathways

The primary metabolic risks for this scaffold are:

-

N-Oxidation: Pyridine rings are susceptible to CYP450-mediated N-oxidation.

-

Alcohol Oxidation: The terminal hydroxyl group is rapidly oxidized by Alcohol Dehydrogenase (ADH) or CYP enzymes to the corresponding aldehyde and subsequently to the carboxylic acid (3-(pyridin-2-ylamino)propanoic acid).

-

N-Glucuronidation: Phase II conjugation at the secondary amine.

Visualization: Metabolic Fate Prediction

Caption: Predicted Phase I and II metabolic pathways. The oxidation of the alcohol arm is the dominant clearance route.

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (

-

Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.

-

Incubation Mix:

-

Test Compound: 1 µM (final concentration) in phosphate buffer (pH 7.4).

-

Microsome Protein: 0.5 mg/mL.

-

Pre-incubate for 5 mins at 37°C.

-

-

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot 50 µL at

min into cold acetonitrile (containing internal standard, e.g., Tolbutamide). -

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot

vs. time. Slope

Safety Pharmacology: The "Aminopyridine Alert"

Aminopyridines (e.g., 4-aminopyridine) are known potassium channel blockers, often used to induce seizure models in vitro. While the 2-amino substitution pattern is generally less potent than the 4-amino variant, hERG inhibition and neurotoxicity are mandatory checkpoints.

hERG K+ Channel Inhibition (Cardiotoxicity)

Blockade of the hERG channel can lead to QT prolongation and Torsades de Pointes.

-

Assay Platform: Automated Patch Clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG.

-

Threshold: An

is a red flag for early-stage intermediates. -

Causality: The basic nitrogen of the pyridine can interact with the Tyr652/Phe656 residues in the hERG pore.

Genotoxicity (Ames Test)

Aminopyridines can occasionally act as DNA intercalators or base modifiers.

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Condition: +/- S9 metabolic activation fraction.

Detailed Experimental Workflow

This workflow ensures data integrity and reproducibility.[1]

Visualization: In Vitro Profiling Architecture

Caption: Step-by-step profiling workflow from synthesis to safety decision gates.

Protocol: Cytotoxicity (MTT Assay)

Rationale: Determine the therapeutic window between efficacy and general cellular toxicity.

-

Cell Line: HepG2 (liver model) or HEK293 (kidney model).

-

Seeding: 10,000 cells/well in 96-well plates; incubate 24h.

-

Treatment: Treat with compound (0.1 – 100 µM) for 48h. Include 1% Triton X-100 as positive control (100% death).

-

Development: Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C. Formazan crystals form in viable cells.

-

Solubilization: Dissolve crystals in DMSO.

-

Readout: Absorbance at 570 nm. Calculate

.

References

-

Leonard, J. T., et al. (2002). "Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines." Biological & Pharmaceutical Bulletin, 25(2), 215-217.[2] Link

-

Heuzeroth, H., et al. (2019). "The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs."[3] Frontiers in Neuroscience. Link

- Gorrod, J. W., & Damani, L. A. (1980). "The metabolic N-oxidation of 3-substituted pyridines in various animal species in vitro." Xenobiotica, 10(9), 633-641. (Contextual grounding for pyridine metabolism).

-

Fisher Scientific. (2021). "Safety Data Sheet: 3-Amino-1-propanol" (Structural analog safety data). Link

-

Vertex AI Search. (2026).[1] "Consolidated Search Results on 2-(3-Hydroxypropyl)aminopyridine bioactivity." (Data sourced via Google Search grounding).

Sources

Technical Guide: Discovery and Synthesis of Novel Aminopyridine Derivatives

Executive Summary

The aminopyridine pharmacophore represents a privileged structure in modern medicinal chemistry, serving as a critical scaffold for kinase inhibitors (e.g., Crizotinib), potassium channel blockers (e.g., Dalfampridine), and potential Alzheimer’s therapeutics. This guide provides a technical deep-dive into the rational design and synthesis of novel 2- and 4-aminopyridine derivatives. Unlike generic reviews, this document focuses on the causality of synthetic choices—specifically optimizing the Buchwald-Hartwig amination for difficult heteroaryl substrates—and validating these molecules through rigorous biological assays.

The Aminopyridine Pharmacophore: Structural Logic

The utility of the aminopyridine ring stems from its ability to function as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This makes it indispensable for targeting the hinge region of protein kinases.

-

2-Aminopyridine (2-AP): Predominantly used in kinase inhibitors (JAK2, ALK, ROS1). The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge, while the pyridine nitrogen accepts a hydrogen bond.

-

4-Aminopyridine (4-AP): Historically known as a potassium channel blocker (Kv1 family) for Multiple Sclerosis. Recent derivatives target cholinesterases (AChE/BuChE) for Alzheimer's disease treatment to mitigate the toxicity associated with the parent compound.

Visualization: Pharmacophore Interaction Logic

Figure 1: Mechanistic logic of the 2-aminopyridine scaffold binding to kinase hinge regions. The dual H-bond capability is the primary driver of affinity.

Strategic Synthesis Planning

The synthesis of substituted aminopyridines often faces challenges regarding regioselectivity and catalyst poisoning by the pyridine nitrogen. While Nucleophilic Aromatic Substitution (

The Superior Approach: Palladium-Catalyzed Buchwald-Hartwig Amination For accessing a diverse library of derivatives, the Buchwald-Hartwig cross-coupling is the gold standard. It allows for the coupling of unactivated 2-halopyridines with a wide range of amines under mild conditions.

Retrosynthetic Analysis

Figure 2: Retrosynthetic pathway utilizing Pd-catalyzed C-N bond formation to access diverse aminopyridine libraries.

Experimental Protocols (Self-Validating Systems)

This section details a robust protocol for synthesizing a 2-aminopyridine derivative (e.g., targeting JAK2) using Buchwald-Hartwig amination.

Protocol A: Buchwald-Hartwig Amination of 2-Chloro-5-substituted-pyridine

Objective: Synthesize N-aryl-5-methylpyridin-2-amine with >80% yield.

Reagents:

-

Substrate: 2-Chloro-5-methylpyridine (1.0 equiv)

-

Nucleophile: Aniline derivative (1.2 equiv)

-

Catalyst Source:

(Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) -

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

-

Base:

(Sodium tert-butoxide) (1.5 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

System Preparation (Inert Atmosphere):

-

Rationale: Palladium(0) species are sensitive to oxidation. Oxygen acts as a catalyst poison.

-

Action: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

-

Catalyst Pre-complexation:

-